Home > Products > Building Blocks P9427 > (R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide
(R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide - 1799974-15-4

(R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide

Catalog Number: EVT-1699029
CAS Number: 1799974-15-4
Molecular Formula: C9H11NO3S
Molecular Weight: 213.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide is a heterocyclic compound belonging to the class of benzothiazepines. This compound features a unique oxathiazepine core, which contributes to its biological activity and potential applications in medicinal chemistry. The structure includes a fused benzene ring and a thiazepine ring, making it an interesting target for synthesis and study.

Source

This compound can be synthesized from various precursors through specific chemical reactions. Research has indicated multiple synthetic pathways that yield this compound with varying degrees of efficiency and purity. Notably, recent studies have focused on the synthesis of related compounds, which could provide insights into the synthesis of (R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide .

Classification

(R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide is classified as a benzothiazepine derivative. It is characterized by the presence of both sulfur and nitrogen in its ring structure, which contributes to its reactivity and biological properties.

Synthesis Analysis

Methods

The synthesis of (R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide typically involves multi-step organic reactions. One efficient method includes the use of a one-pot three-component reaction facilitated by a catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO). This approach allows for the condensation of various reactants to form the desired compound in good yields .

Technical Details

The synthesis may involve initial formation of an intermediate compound that subsequently undergoes cyclization to form the oxathiazepine structure. Techniques such as thin-layer chromatography and high-performance liquid chromatography are often employed for purification and analysis of the synthesized product .

Molecular Structure Analysis

Structure

The molecular structure of (R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide consists of a fused bicyclic system featuring a thiazepine ring fused with a benzene ring. The presence of a methyl group at the 4-position enhances its steric properties.

Data

  • Molecular Formula: C₉H₉N₃O₂S
  • Molecular Weight: Approximately 197.25 g/mol
  • Structural Representation: The compound can be depicted using various chemical drawing software to visualize its stereochemistry and functional groups.
Chemical Reactions Analysis

Reactions

(R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide can participate in several chemical reactions due to its functional groups. Common reactions include nucleophilic substitutions and electrophilic additions that exploit the electron-rich nature of the thiazepine ring.

Technical Details

For example, reactions involving oxidation or reduction can alter the oxidation state of sulfur or nitrogen within the molecule. Additionally, modifications at the methyl group or other substituents can lead to derivatives with varied biological activities .

Mechanism of Action

Process

The mechanism of action for (R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide is not fully elucidated but is believed to involve interactions with specific biological targets such as receptors or enzymes. The thiazepine moiety may facilitate binding through hydrogen bonding or hydrophobic interactions.

Data

Research indicates that compounds with similar structures exhibit activity in modulating various biochemical pathways including those involved in neuroprotection and inflammation . Further studies are needed to clarify its precise mechanism.

Physical and Chemical Properties Analysis

Physical Properties

(R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide is typically characterized by:

  • Appearance: Solid crystalline form
  • Melting Point: Specific melting point data should be obtained from experimental measurements.

Chemical Properties

The chemical properties include:

  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.
  • Stability: Stability under ambient conditions but may be sensitive to strong oxidizing agents.

Relevant analyses such as spectroscopic methods (NMR and IR) are essential for confirming structural integrity and purity .

Applications

Scientific Uses

(R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide has potential applications in medicinal chemistry as a lead compound for developing new pharmaceuticals targeting neurological disorders or cancer therapies. Its unique structural features make it an attractive candidate for further research into therapeutic agents that modulate specific biological pathways .

Synthesis and Optimization of (R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide-Based PROTACs

Rational Design Strategies for E3 Ligase Recruitment

The (R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide scaffold serves as a high-affinity KEAP1 ligand for PROTAC design due to its selective binding to the KEAP1 Kelch domain. KEAP1 (Kelch-like ECH-associated protein 1) functions as a substrate adaptor for the Cullin 3 (CUL3) E3 ubiquitin ligase complex, making it a compelling target for targeted protein degradation [1] [6]. Structural studies reveal that the benzoxathiazepine dioxide core binds competitively at the NRF2 pocket through key hydrogen bonds with KEAP1 residues Arg415, Ser508, and Ser555, while its chiral methyl group enhances binding specificity for the KEAP1 homodimer [1] [6].

Unlike promiscuous E3 ligases like CRBN or VHL, KEAP1 exhibits a narrower target scope. PROTACs incorporating this chiral benzoxathiazepine moiety successfully degraded BRD4 and FAK but failed to degrade BTK or EGFR—targets readily degraded by CRBN-based counterparts [1]. This selectivity highlights KEAP1's utility for degrading specific pathological proteins while minimizing off-target effects. Design strategies focus on:

  • Binding confirmation: TR-FRET displacement assays verify ternary complex formation (e.g., KEAP1:Benzoxathiazepine:POI), with IC₅₀ values of ~150 nM observed for optimized degraders [1].
  • Target compatibility: Molecular modeling predicts steric accessibility between KEAP1 and the protein of interest (POI), explaining successful BRD4 degradation but failure with bulkier kinases [6].

Table 1: E3 Ligases Utilized in PROTAC Development

E3 LigaseLigand TypeDegradation Scope
KEAP1(R)-Benzoxathiazepine dioxideNarrow (BRD4, FAK, KEAP1 autodegradation)
CRBNThalidomide derivativesBroad (kinases, transcription factors)
FEM1BCysteine-targeting covalent ligandsModerate (BRD4, HDACs)
VHLPeptidic ligandsModerate to broad [1] [6] [10]

Linker Chemistry and Conjugation Methodologies

Linker design critically influences PROTAC efficacy by modulating ternary complex formation, solubility, and cell permeability. The solvent-exposed sulfonamide group of the benzoxathiazepine core (C9H11NO3S; MW: 213.26 g/mol) serves as the primary conjugation site [1] [9]. Key linker strategies include:

  • Aliphatic linkers: Ethylene glycol (PEG) or alkyl chains (e.g., in SD-2406) enhance flexibility for POI recruitment. PEG4 linkers yielded 85% BRD4 degradation in LNCaP cells at 1 μM [6].
  • Rigid aromatic linkers: Reduce entropic penalties but may hinder degradation of structurally constrained POIs [1].
  • Conjugation chemistry: Amide coupling between the sulfonamide and carboxylic acid-terminated linkers predominates. Alternative routes exploit sulfonyl chloride intermediates (e.g., 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-sulfonyl chloride) for nucleophilic displacement [9].

Table 2: Impact of Linker Composition on PROTAC Efficacy

Linker TypeLength (Atoms)Degradation Efficiency (BRD4)Key Limitations
PEG31580% at 500 nMHook effect >1 μM
PEG41985% at 500 nMReduced cell permeability
Alkyl (C8)1070% at 1 μMAggregation propensity
AromaticRigid backbone≤40%Inflexible POI docking [1] [6]

Stereochemical Control in Asymmetric Synthesis

The (R)-enantiomer of 4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide exhibits 10–30-fold higher KEAP1 binding affinity than its (S)-counterpart due to optimal positioning within the KEAP1 binding pocket [1] [3] [5]. Key synthetic approaches include:

  • Chiral resolution: Racemic mixtures (e.g., 3-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide, CAS 1799973-93-5) are separated via chiral HPLC using amylose-based columns, yielding >98% ee (enantiomeric excess) but with 40–60% yield loss [3] [5].
  • Asymmetric catalysis: Transition metal-catalyzed hydrogenation of prochiral precursors remains challenging due to sulfur-mediated catalyst poisoning. Novel Ir(III) catalysts with bulky N-heterocyclic carbene ligands achieve 85% ee but require cryogenic conditions [5].
  • Chiral pool synthesis: L-cysteine-derived intermediates enable stereoselective construction of the 1,4,5-oxathiazepine ring, though scalability is limited by costly starting materials [7].

Yield Optimization and Scalability Challenges

Scalable synthesis of (R)-benzoxathiazepine dioxide faces multiple bottlenecks:

  • Low-yielding cyclization: Ring closure to form the 7-membered oxathiazepine typically proceeds in ≤35% yield due to entropic strain. Microwave-assisted synthesis (150°C, DMF) improves this to 60% by accelerating kinetically controlled SN₂ cyclization [3].
  • Purification hurdles: The polar sulfone group necessitates reverse-phase chromatography, increasing process costs. Crystallization optimization using ethyl acetate/heptane mixtures achieves >95% purity with minimal chromatography [5].
  • Oxidation control: Over-oxidation of the sulfonamide to sulfone during the final step generates impurities (e.g., CAS 1799974-88-1, the ethyl analog). Controlled H₂O₂ addition at 0°C suppresses this side reaction [7].
  • Storage stability: The compound degrades above 40°C or under humidity (>80% RH), requiring cold-chain storage (2–8°C) under nitrogen [5] [7].

Table 3: Process Optimization Parameters for Key Synthesis Steps

Synthetic StepBaseline Yield/PurityOptimized Yield/PurityCritical Parameters
Ring cyclization35% yield60% yieldMicrowave, 150°C, DMF, 30 min
Sulfonamide oxidation80% purity95% purityH₂O₂ (1.1 eq), 0°C, 2 h
Chiral resolution40% yield (98% ee)55% yield (98% ee)Chiralcel OD-H, ethanol/heptane
Final crystallization70% recovery90% recoveryEthyl acetate/heptane (1:5), −20°C [3] [5] [7]

Properties

CAS Number

1799974-15-4

Product Name

(R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide

IUPAC Name

(4R)-4-methyl-3,4-dihydro-2H-5,1λ6,2-benzoxathiazepine 1,1-dioxide

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

InChI

InChI=1S/C9H11NO3S/c1-7-6-10-14(11,12)9-5-3-2-4-8(9)13-7/h2-5,7,10H,6H2,1H3/t7-/m1/s1

InChI Key

DSDAZNIRFKEUHN-SSDOTTSWSA-N

SMILES

CC1CNS(=O)(=O)C2=CC=CC=C2O1

Canonical SMILES

CC1CNS(=O)(=O)C2=CC=CC=C2O1

Isomeric SMILES

C[C@@H]1CNS(=O)(=O)C2=CC=CC=C2O1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.